3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Oxidized forms of the imidazo[1,5-a]pyridine ring.
Reduction: Reduced forms with altered nitrogen oxidation states.
Scientific Research Applications
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but different positioning of the carboxylic acid group.
3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1780186-14-2 |
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Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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